molecular formula C12H9ClO2 B5807993 2-chloro-5-phenoxyphenol

2-chloro-5-phenoxyphenol

Cat. No.: B5807993
M. Wt: 220.65 g/mol
InChI Key: VLMNPPFHSLRUKD-UHFFFAOYSA-N
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Description

2-Chloro-5-phenoxyphenol, a compound provided for research purposes, is characterized by its molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol . Its structure consists of a phenolic ring substituted with a chlorine atom and a phenoxy group. This bisphenolic scaffold is of significant interest in medicinal and synthetic chemistry. It is recognized in scientific databases, including the Protein Data Bank, indicating its potential role in structural biology studies, such as in the crystallization of proteins or as a ligand . In synthetic chemistry, this compound may serve as a versatile building block or intermediate. Its phenolic and aromatic ether functionalities make it a potential precursor for synthesizing more complex molecules, including those explored in polymer chemistry or material science . Furthermore, its structural similarity to other chlorinated phenols suggests potential for investigation in the development of bioactive compounds, though any such applications require extensive validation. Researchers can acquire this chemical with confidence in its quality. It is supplied with batch-specific documentation and is strictly labeled "For Research Use Only." This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-phenoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMNPPFHSLRUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 2 Chloro 5 Phenoxyphenol

Established Synthetic Pathways to 2-chloro-5-phenoxyphenol

Traditional synthetic routes to diaryl ethers like this compound predominantly rely on cross-coupling reactions. These methods have been refined over decades to improve efficiency and substrate scope.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for forming the aryl ether bond in this compound. This reaction typically involves the displacement of a halide or other suitable leaving group from an aromatic ring by a nucleophile. In the context of synthesizing this compound, this would involve the reaction of a phenoxide with a substituted chlorobenzene (B131634) derivative.

The generally accepted mechanism proceeds through a two-step addition-elimination process. libretexts.orglibretexts.org The nucleophile (phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final diaryl ether product. libretexts.org

For the synthesis of this compound, two main SNAr pathways are conceivable:

Route A: The reaction of a phenoxide salt with 1,2-dichloro-4-nitrobenzene, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to introduce the hydroxyl group. The presence of a strongly electron-withdrawing group, such as a nitro group (NO₂), in the ortho or para position to the leaving group (halide) is crucial for activating the aryl halide towards nucleophilic attack. libretexts.orglibretexts.org

Route B: The reaction of a pre-formed 2-chloro-5-hydroxyphenoxide (from 2-chloro-5-nitrophenol (B15424), for example) with an activated aryl halide. prepchem.comgoogle.com

The efficiency of SNAr reactions is highly dependent on the nature of the solvent, the reactivity of the nucleophile, and the electronic properties of the aryl halide. google.com Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and N-methylpyrrolidone (NMP) are often employed to facilitate these reactions. google.com

When direct SNAr is not feasible due to low reactivity of the aryl halide, transition-metal-catalyzed coupling reactions provide powerful alternatives for forming the phenoxy linkage.

The Ullmann Condensation (or Ullmann ether synthesis) is a classic method that uses copper catalysis to couple an aryl halide with an alcohol or phenol (B47542). organic-chemistry.orgwikipedia.org The traditional reaction requires stoichiometric amounts of copper powder or copper salts (e.g., CuI, CuSO₄) and high temperatures, often exceeding 200°C. wikipedia.orgbyjus.com The reaction mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Table 1: General Conditions for Classical Ullmann Ether Synthesis
ParameterTypical ConditionReference
CatalystCopper powder, Copper(I/II) salts (e.g., CuI, CuSO₄) wikipedia.orgresearchgate.net
SolventHigh-boiling polar solvents (DMF, NMP, nitrobenzene) or neat wikipedia.orgresearchgate.net
BasePotassium carbonate (K₂CO₃), Potassium hydroxide (B78521) (KOH) researchgate.netgoogle.com
Temperature120–250°C researchgate.net

The Buchwald-Hartwig Amination chemistry has been extended to C-O bond formation, providing a palladium-catalyzed alternative to the often harsh conditions of the Ullmann reaction. wikipedia.org This method generally offers milder reaction conditions, lower catalyst loadings, and a broader substrate scope. wikipedia.orgwuxiapptec.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. wuxiapptec.comlibretexts.org

Palladium-catalyzed cross-coupling reactions are indispensable tools not only for the direct formation of the C-O bond but also for the synthesis and derivatization of the necessary precursors. nih.gov Reactions like the Suzuki, Heck, and Sonogashira couplings can be used to build the carbon skeleton of the precursors to this compound. nih.gov

For instance, a substituted chlorophenol precursor could be synthesized by coupling a boronic acid derivative with a di- or tri-substituted aromatic halide using a Suzuki reaction. These reactions are known for their high functional group tolerance and generally mild conditions. The development of highly active palladium precatalysts, such as those involving N-heterocyclic carbene (NHC) ligands, has further expanded the utility and efficiency of these transformations. nih.gov

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions in Precursor Synthesis
Reaction NameBond FormedKey ReactantsCommon Catalyst SystemReference
Suzuki CouplingC-CAryl Halide + Organoboron CompoundPd(PPh₃)₄, PdCl₂(dppf) nih.gov
Heck CouplingC-CAryl Halide + AlkenePd(OAc)₂, P(o-tolyl)₃ nih.gov
Buchwald-HartwigC-O / C-NAryl Halide + Alcohol/Phenol/AminePd₂(dba)₃ + Ligand (e.g., BINAP, XPhos) wikipedia.orgorganic-chemistry.org

Novel and Green Chemistry Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more environmentally benign, efficient, and cost-effective methods. These "green chemistry" principles are being applied to the synthesis of complex molecules like this compound.

To reduce waste and energy consumption, chemists are exploring solvent-free and microwave-assisted reaction conditions. Microwave-assisted synthesis can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields. researchgate.netnih.gov The Ullmann condensation, for example, has been successfully performed under microwave irradiation in a "dry media" (solvent-free) setting, using a solid support and a catalyst. researchgate.net This approach avoids the need for high-boiling, difficult-to-remove solvents and significantly shortens the time required for the synthesis of diaryl ethers. researchgate.net

Solvent-free reactions , sometimes conducted by grinding solid reactants together, represent a significant step in green synthesis. researchgate.net While not yet specifically documented for this compound, the synthesis of other aromatic compounds under these conditions demonstrates the potential applicability of this energy-efficient and low-waste methodology. researchgate.net

Innovation in catalysis is a cornerstone of modern synthetic chemistry. For diaryl ether synthesis, this includes the development of more robust and active catalysts for both copper- and palladium-mediated couplings.

Innovations in the Ullmann reaction include the use of improved ligands to solubilize the copper catalyst and allow for lower reaction temperatures. wikipedia.org Furthermore, the use of heterogeneous or nanoparticle copper catalysts is being explored, which simplifies catalyst removal and recycling. wikipedia.org

In palladium catalysis , the development of new generations of ligands and precatalysts continues to push the boundaries of efficiency. nih.gov Air-stable Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts have been shown to be highly reactive and versatile, avoiding the formation of inactive off-cycle products that can plague other systems. nih.gov Additionally, photocatalytic methods are emerging for steps such as chlorination, which can offer higher selectivity and milder conditions compared to traditional thermal methods. google.com These catalytic advancements are key to enabling more efficient and sustainable pathways to this compound and its derivatives.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound would focus on maximizing the yield of the desired diaryl ether while minimizing side reactions. The specific strategies would depend on the chosen synthetic route, such as the Ullmann condensation.

For an Ullmann-type reaction, key parameters to optimize include:

Catalyst System: The choice of copper catalyst (e.g., CuI, Cu2O, or copper nanoparticles) and ligand can significantly impact the reaction rate and yield.

Base: The strength and type of base (e.g., K2CO3, Cs2CO3, or NaOH) are crucial for the deprotonation of the phenol and can influence the reaction's efficiency.

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction at elevated temperatures.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing thermal degradation of reactants and products.

In a process analogous to the synthesis of 4-phenoxyphenol, the reaction can be driven to completion by removing water azeotropically with a solvent like toluene (B28343) google.com. The reaction temperature is then carefully controlled to ensure the formation of the desired product.

For syntheses involving chlorination steps, the choice of chlorinating agent and catalyst is critical for yield enhancement. For example, the use of sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid like aluminum chloride or ferric chloride can provide quantitative yields of chlorophenols mdpi.com.

The following table summarizes potential optimization strategies for a hypothetical Ullmann condensation synthesis of this compound:

ParameterConditions to OptimizeRationale
Catalyst Type (e.g., CuI, CuBr, Cu2O), Ligand (e.g., phenanthroline)The catalyst-ligand system influences the rate of reductive elimination, a key step in the catalytic cycle.
Base Type (e.g., K2CO3, Cs2CO3, NaOH), ConcentrationA stronger base can increase the concentration of the nucleophile but may also promote side reactions.
Solvent Polarity (e.g., DMF, DMSO, NMP), PurityThe solvent must solubilize the reactants and be stable at the required reaction temperature.
Temperature Range (e.g., 100-200 °C)Higher temperatures can increase reaction rates but may lead to decomposition.
Reaction Time Monitored by TLC or GC/MSEnsuring the reaction goes to completion without prolonged heating that could reduce yield.

Stereochemical Control and Regioselectivity in this compound Synthesis

Stereochemical Control

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a factor in its synthesis, as no stereoisomers can be formed.

Regioselectivity

Regioselectivity, however, is a critical aspect of the synthesis of this compound. The goal is to form the diaryl ether bond at the desired positions and to introduce the chloro group at the correct position on the phenol ring, avoiding the formation of other isomers.

If the synthesis involves the chlorination of 5-phenoxyphenol, the directing effects of the hydroxyl and phenoxy groups will determine the position of the incoming chloro substituent. Both the hydroxyl and phenoxy groups are ortho-, para-directing. This means that chlorination could potentially occur at the 2-, 4-, or 6-positions of the phenolic ring. Achieving selective chlorination at the 2-position would require careful selection of the chlorinating agent and reaction conditions.

Research on the chlorination of phenols has shown that regioselectivity can be influenced by various catalysts mdpi.com. For instance, the use of sulfur-containing catalysts in conjunction with sulfuryl chloride can favor the formation of para-chlorinated phenols mdpi.com. Conversely, other conditions might favor ortho-chlorination.

In a synthesis involving the reaction of a phenoxide with a dichlorinated phenol (e.g., 2,5-dichlorophenol (B122974) or 3,4-dichlorophenol), the regioselectivity of the ether formation would depend on the relative reactivity of the chloro substituents. The electronic and steric environment of each chlorine atom would influence its susceptibility to nucleophilic attack.

The table below illustrates the potential regiochemical challenges in a hypothetical synthesis involving the chlorination of 5-phenoxyphenol:

Possible Product IsomerPosition of ChlorinationDirecting Group Influence
This compound Ortho to -OHFavored by the ortho-directing nature of the -OH group.
4-chloro-5-phenoxyphenolOrtho to -OPh, Para to -OHPotentially a significant byproduct.
6-chloro-5-phenoxyphenolOrtho to -OH and -OPhSteric hindrance from both groups might disfavor this.

Controlling the regioselectivity to favor the desired this compound isomer would likely involve steric hindrance effects, catalyst-controlled directing effects, or a multi-step synthetic strategy where the substitution pattern is unambiguously established through the use of protecting groups or pre-functionalized precursors.

Chemical Reactivity and Derivatization Studies of 2 Chloro 5 Phenoxyphenol

Electrophilic Aromatic Substitution Reactions on 2-chloro-5-phenoxyphenol

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the reactivity of the this compound ring system is significantly influenced by its substituents. The hydroxyl (-OH) and phenoxy (-OPh) groups are powerful activating groups that donate electron density to the ring through resonance, making it more nucleophilic. Both are ortho, para-directors. The chlorine (-Cl) atom is a deactivating group due to its inductive electron withdrawal but is also an ortho, para-director because of resonance.

The combined effect of these groups directs incoming electrophiles primarily to the C4 and C6 positions, which are ortho or para to the activating hydroxyl and phenoxy groups. The C6 position is particularly activated, being ortho to both the hydroxyl and phenoxy groups, though it is also more sterically hindered. The C4 position is ortho to the phenoxy group and para to the chloro group.

Halogenation: The halogenation of phenols is a well-established reaction whose outcome can be heavily influenced by the choice of solvent. stackexchange.comyoutube.com When this compound is treated with bromine in a low-polarity solvent such as carbon disulfide (CS₂) at low temperatures, mono-bromination is the expected outcome. youtube.comyoutube.com The major products would be 4-bromo-2-chloro-5-phenoxyphenol and 6-bromo-2-chloro-5-phenoxyphenol, resulting from substitution at the most activated positions. In contrast, reaction with bromine water, a polar medium, would likely lead to polysubstitution due to the high activation of the ring and the ionization of bromine. stackexchange.comyoutube.com

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the potent nitronium ion (NO₂⁺) electrophile. wikipedia.orgmasterorganicchemistry.com The reaction with this compound is predicted to proceed under these conditions to yield a mixture of nitro-substituted products. google.comrushim.ru Given the directing effects of the substituents, the nitro group would be installed at the C4 and C6 positions, leading to the formation of 2-chloro-5-phenoxy-4-nitrophenol and 2-chloro-5-phenoxy-6-nitrophenol.

Sulfonation: The introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring can be accomplished by treatment with concentrated sulfuric acid or oleum. sciencemadness.orggoogle.com For chlorophenols, this reaction can be slow and may require heating. sciencemadness.org The sulfonation of this compound is expected to yield sulfonic acid derivatives at the C4 and C6 positions. A key feature of sulfonation is its reversibility; the sulfonic acid group can often be removed by treatment with dilute acid, a property that allows it to be used as a temporary blocking group to control regioselectivity in other reactions. echemi.com

Friedel-Crafts Acylation: The Friedel-Crafts acylation of phenols presents a unique challenge, as the phenolic hydroxyl group can react with the Lewis acid catalyst (e.g., AlCl₃). This can lead to O-acylation, forming a phenyl ester, rather than the desired C-acylation on the aromatic ring. stackexchange.comcurlyarrows.com However, the O-acylated product can often be rearranged to the C-acylated isomers (aryl ketones) in the presence of excess Lewis acid, a process known as the Fries rearrangement. ucalgary.ca To circumvent these issues, a common strategy involves protecting the hydroxyl group as a silyl (B83357) ether before performing the acylation, with the protecting group being removed during workup. google.com When C-acylation is achieved, substitution is predicted to occur at the C4 and C6 positions, yielding the corresponding hydroxy ketones.

Reaction TypeReagentsPredicted Major Products
Halogenation Br₂ in CS₂4-Bromo-2-chloro-5-phenoxyphenol and 6-Bromo-2-chloro-5-phenoxyphenol
Nitration HNO₃, H₂SO₄2-Chloro-5-phenoxy-4-nitrophenol and 2-Chloro-5-phenoxy-6-nitrophenol
Sulfonation H₂SO₄ (conc.) or OleumThis compound-4-sulfonic acid and this compound-6-sulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃ (with protection)4-Acyl-2-chloro-5-phenoxyphenol and 6-Acyl-2-chloro-5-phenoxyphenol

Nucleophilic Displacement Reactions of the Chlorine Atom

Aryl chlorides are typically unreactive toward classical nucleophilic aromatic substitution (SₙAr) unless the ring is activated by strong electron-withdrawing groups at the ortho and para positions. libretexts.org Since this compound lacks such activation, the direct displacement of its chlorine atom by nucleophiles requires more advanced methods, namely transition-metal-catalyzed cross-coupling reactions.

The formation of a new carbon-oxygen bond at the chloro position can be achieved via the Ullmann condensation. This reaction uses a copper catalyst to couple an aryl halide with an alcohol or a phenol (B47542). wikipedia.orgorganic-chemistry.org Treating this compound with an alcohol (ROH) or another phenol (Ar'OH) in the presence of a copper(I) catalyst and a base would be expected to replace the chlorine atom, yielding a 2-alkoxy-5-phenoxyphenol or a 2,5-diphenoxyphenol derivative, respectively. Modern Ullmann-type reactions can proceed under milder conditions than the harsh temperatures traditionally required. mdpi.com

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides. wikipedia.orgrug.nl This reaction has broad scope and functional group tolerance. libretexts.org The reaction of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst (often incorporating sterically hindered phosphine (B1218219) ligands) and a base would efficiently yield the corresponding N-substituted 2-amino-5-phenoxyphenol (B14665011) derivative.

To form a new carbon-carbon bond at the site of the chlorine atom, the Sonogashira coupling reaction is a highly effective method. This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Reacting this compound with a terminal alkyne (R-C≡CH) under Sonogashira conditions would produce a 2-alkynyl-5-phenoxyphenol derivative. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org

Reaction TypeGeneral MethodNucleophilePredicted Product Structure
C-O Coupling Ullmann CondensationR-OH (Alcohol)2-(Alkoxy)-5-phenoxyphenol
C-N Coupling Buchwald-Hartwig AminationR¹R²NH (Amine)2-(R¹R²-Amino)-5-phenoxyphenol
C-C Coupling Sonogashira CouplingR-C≡CH (Alkyne)2-(Alkynyl)-5-phenoxyphenol

Reactions Involving the Phenoxy Ether Linkage

The diaryl ether bond is a key structural feature, and its reactivity, particularly its cleavage and stability, is of significant interest in various chemical contexts.

Cleavage and Rearrangement Reactions

The cleavage of the C–O ether bond in phenoxy phenols can be achieved under specific catalytic conditions. Drawing parallels from lignin (B12514952) model compounds, which also feature aryl-ether linkages, catalytic systems are effective for this transformation. For instance, studies on similar β-O-4 lignin model compounds have shown that nickel-based catalysts, such as Ni/CaO–H-ZSM-5, can completely cleave the C-O ether bond under relatively mild conditions. wikipedia.org

Furthermore, organophotoredox catalysis presents a modern approach for the chemoselective cleavage of phenolic ethers. This method uses a photosensitizer, such as 9-Mes-10-MeAcr+ClO4‒, and an activator like trimethylsilyl (B98337) chloride (TMSCl) under light irradiation to break the C–O bond. chemrxiv.org This strategy is noted for its selectivity for phenolic ethers over aliphatic ones. chemrxiv.org The general mechanism involves the formation of a phenoxy radical intermediate, which ultimately leads to the cleavage of the ether linkage. chemrxiv.org While these reactions have been demonstrated on model systems, they represent viable pathways for the cleavage of the phenoxy ether linkage in this compound.

Stability Under Various Chemical Conditions

The stability of this compound is influenced by environmental factors like pH and temperature. Generally, phenolic compounds exhibit varied stability across the pH spectrum. In neutral and basic conditions, this compound is relatively stable. However, under acidic conditions, particularly at elevated temperatures, the molecule is prone to degradation. This instability in acidic media is characteristic of many phenolic compounds and can lead to the cleavage of the ether linkage or other decomposition pathways. youtube.comresearchgate.net For example, studies on the stability of a similar compound, 2-chloro-2'-deoxyadenosine, showed it to be stable at basic and neutral pH but to decompose markedly at acidic pH, with the rate of decomposition increasing with lower pH and higher temperature. youtube.com Similarly, other complex organic molecules are known to be more stable in neutral or slightly acidic solutions (pH 6-7.2) and at lower temperatures. researchgate.net

Table 1: Stability of this compound under different conditions

ConditionStabilityPotential Reactions
Acidic (e.g., pH < 4)Low; prone to decomposition, especially with heat.Acid-catalyzed cleavage of the ether linkage. acs.org
Neutral (e.g., pH 6-8)Generally stable.Minimal degradation under standard conditions. youtube.comresearchgate.net
Basic (e.g., pH > 8)Relatively stable.Formation of the phenoxide ion at the hydroxyl group. wikipedia.org
Elevated TemperatureDecreased stability, especially in acidic or highly basic media.Accelerated degradation; potential for thermal decomposition emitting toxic vapors. nih.govmdpi.com

Functionalization of the Phenol Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization, allowing for the synthesis of a wide array of new compounds through reactions like etherification and esterification.

Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily converted into an ether or an ester.

Etherification is commonly achieved via the Williamson ether synthesis. wikipedia.org This method involves deprotonating the phenol with a strong base to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form the corresponding ether. wikipedia.org Alternatively, phenols can be etherified using reagents like dimethyl sulfate (B86663) or other alkyl halides, often catalyzed by a phase transfer catalyst such as PEG400, which can yield excellent results under solvent-free conditions. tandfonline.com

Esterification of phenols, while not typically reactive with carboxylic acids directly under standard Fischer conditions, can be effectively carried out using more reactive acylating agents like acid chlorides or acid anhydrides. youtube.comncerthelp.comwikipedia.org The reaction with an acid chloride is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncerthelp.com This process, known as acetylation when using acetyl chloride or acetic anhydride, results in the formation of a phenate ester. youtube.comncerthelp.com

Table 2: Functionalization Reactions of the Phenol Hydroxyl Group

Reaction TypeReagentsProduct TypeGeneral Conditions
Etherification (Williamson)1. Strong Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X)Aryl-alkyl etherFormation of phenoxide followed by nucleophilic substitution. wikipedia.org
EsterificationAcid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)Phenolic esterOften in the presence of a base (e.g., pyridine). ncerthelp.com

Mitsunobu Reaction Applications

The Mitsunobu reaction is a powerful and versatile method for the functionalization of alcohols, including phenols. organic-chemistry.orgfau.edu It allows for the conversion of the phenolic hydroxyl group into an ester, ether, or other functional groups under mild conditions. organic-chemistry.orgfau.edu The reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). acs.org

The general mechanism involves the activation of the phenol by the PPh₃/DEAD reagent system, making the hydroxyl group a good leaving group. This is followed by an Sₙ2 reaction with a suitable nucleophile, such as a carboxylic acid to form an ester. A key advantage of the Mitsunobu reaction is its mild conditions, which tolerate a wide range of functional groups. mdpi.com However, the reaction can be slow for sterically hindered phenols. organic-chemistry.orgfau.eduacs.org Recent developments have shown that using high concentrations and sonication can dramatically increase the reaction rate for such substrates. organic-chemistry.orgfau.eduacs.org

Oxidative and Reductive Transformations of this compound

This compound can undergo both oxidative and reductive reactions, leading to degradation or transformation of the molecule.

Oxidative transformations of phenolic compounds can lead to the formation of quinones or other oxidized species. The oxidative degradation of similar chlorinated phenoxy compounds has been demonstrated using hybrid catalysts, such as ZrO₂-acetylacetonate, which can achieve nearly complete removal of the compound. nih.gov This process involves adsorption onto the catalyst surface followed by catalytically driven degradation. nih.gov

Reductive transformations can involve the electrochemical reduction of the compound. This process can lead to the formation of various products, including dechlorinated derivatives where the chlorine atom is removed from the aromatic ring. This dehalogenation is a significant pathway in the environmental degradation of chlorinated organic pollutants. Reductive cleavage can also be applied to the ether linkage under specific catalytic conditions. organic-chemistry.org

Table 3: Oxidative and Reductive Transformations

Transformation TypeTypical Reagents/ConditionsPotential Products
OxidationHybrid catalysts (e.g., ZrO₂-based), other oxidizing agents. nih.govQuinones, further oxidized species, degradation products.
ReductionElectrochemical methods, catalytic hydrogenation.Dechlorinated phenols, cleavage of the ether linkage. organic-chemistry.org

Advanced Spectroscopic and Analytical Methodologies in 2 Chloro 5 Phenoxyphenol Research

High-Resolution Mass Spectrometry for Structural Elucidation of 2-chloro-5-phenoxyphenol and its Derivatives

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, HRMS allows for the unequivocal identification of molecular formulas. For instance, in the analysis of related chlorinated phenolic compounds, HRMS has been instrumental in identifying various derivatives and degradation products. dphen1.com

In studies involving the degradation of chlorinated nitroaromatic compounds, such as 2-chloro-5-nitrophenol (B15424), HPLC-MS analysis was used to identify intermediates. frontiersin.org For example, the transformation of 2-chloro-5-nitrophenol led to the detection of products with specific retention times and mass-to-charge ratios (m/z), such as 2-chloro-5-nitrosophenol with a deprotonated ion at m/z 156.14. frontiersin.org This level of precision is critical for elucidating complex reaction pathways.

The structural confirmation of derivatives often involves tandem mass spectrometry (MS/MS), where precursor ions are fragmented to produce a characteristic pattern of product ions, offering deeper structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the connectivity and chemical environment of each atom in the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. rsc.org For similar phenolic compounds, ¹H NMR chemical shifts (δ) are typically observed in specific regions, with aromatic protons appearing downfield. rsc.org ¹³C NMR provides complementary data on the carbon skeleton. rsc.org

Two-dimensional (2D) NMR techniques are employed to resolve complex structures by showing correlations between different nuclei. youtube.comslideshare.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the same spin system. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of proton signals to their corresponding carbons. youtube.comresearchgate.netsdsu.edu

These techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its derivatives. github.io

Table 1: Representative NMR Data for a Substituted Phenol (B47542)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 7.13 (d) 127.3
H-3 6.75-6.62 (m) 112.4
H-4 7.13 (t) 129.5
H-6 6.75-6.62 (m) 122.6
OH 4.98 (s, br) -
CH₃ 2.25 (s) 20.9

Note: Data is for 3-methylphenol and serves as an illustrative example of typical shifts for a substituted phenol. Actual shifts for this compound will vary. rsc.org

Solid-state NMR (ssNMR) spectroscopy is particularly valuable for studying the structure and dynamics of this compound in its solid form, including crystalline and amorphous states. bruker.comrsc.org This is especially relevant for analyzing pharmaceutical cocrystals and understanding intermolecular interactions like hydrogen bonding. bruker.com High-field ssNMR and techniques like homonuclear dipolar decoupling can provide detailed information about the local environments of protons. bruker.com Two-dimensional ssNMR experiments, such as ¹H-¹³C HETCOR, can be used to understand the spatial proximity of different chemical groups within the solid material. csic.es Recent advancements in ssNMR, including the use of first-principles calculations, are enhancing its power in structure determination, a field now known as "NMR crystallography". rsc.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. researchgate.net These methods are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-O stretching, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations. For similar phenolic compounds, the O-H stretching vibration is a prominent feature. researchgate.net

Raman Spectroscopy : Raman spectroscopy provides information on similar vibrational modes but is particularly sensitive to non-polar bonds and symmetric vibrations, offering a complementary fingerprint of the molecule. longdom.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectra to make detailed assignments of the observed vibrational bands. researchgate.netlongdom.org

X-ray Crystallography for Solid-State Structure Determination of this compound and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound, single-crystal X-ray diffraction would yield a detailed map of its molecular geometry and how the molecules pack together in a crystal lattice. This is also the primary method for characterizing the structure of co-crystals, which are multi-component crystals formed between an active pharmaceutical ingredient (API) and a co-former. nih.govjonesday.comsci-hub.box The formation of co-crystals can modify the physicochemical properties of a compound, and X-ray crystallography is essential to understand the specific intermolecular interactions, like hydrogen bonds between the API and the co-former, that govern these new structures. nih.govgoogle.commaterialsciencejournal.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for separating this compound from impurities or other components in a mixture. lcms.cz Reversed-phase HPLC, often coupled with a UV detector, is a standard method for analyzing phenolic compounds. lcms.cz The choice of column chemistry, such as C18 or perfluorinated phenyl phases, can be optimized to achieve the best separation. lcms.cz Ultra-high-performance liquid chromatography (U-HPLC) offers faster analysis times and improved resolution. lcms.cz

Gas Chromatography (GC) : GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile compounds like phenols. nih.govnih.gov For polar compounds like phenols, derivatization may sometimes be required to improve volatility and chromatographic performance. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. rsc.org

These chromatographic techniques are essential for ensuring the chemical integrity of this compound used in research and development.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the accurate analysis of this compound. The process involves a systematic optimization of several key chromatographic parameters to achieve the desired separation and detection.

A typical HPLC system for the analysis of phenolic compounds, including this compound, consists of a liquid chromatograph equipped with a pump, an injector, a column oven, and a detector, such as a Diode Array Detector (DAD). indexcopernicus.com The separation is commonly performed on a reverse-phase C18 column. nih.gov

Method development often begins with the selection of an appropriate mobile phase. A mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer is frequently used. nih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. For instance, a phosphate (B84403) buffer with an adjusted pH can be employed. indexcopernicus.comnih.gov The elution can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (variable mobile phase composition over time). While isocratic elution offers simplicity, a gradient approach is often necessary for complex samples containing multiple components with varying polarities. nih.gov

The flow rate of the mobile phase and the column temperature are also optimized to achieve efficient separation within a reasonable analysis time. nih.gov Detection is typically carried out using a UV-Vis or DAD detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov For confirmation and quantification, the retention time and peak area of the analyte are compared to those of a known standard. indexcopernicus.com

A key aspect of HPLC method development is validation, which ensures the method is accurate, precise, reproducible, and robust. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

Table 1: Example HPLC Method Parameters for Phenolic Compound Analysis

ParameterConditionSource
Instrument Shimadzu LC-20AD with PDA-M20A Diode Array Detector indexcopernicus.com
Column Waters Sunfire™ C18 (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol, Acetonitrile, and 0.01 M Phosphate Buffer (pH 3) indexcopernicus.com
Elution Mode Isocratic or Gradient indexcopernicus.comnih.gov
Flow Rate 0.5 mL/min nih.gov
Column Temperature 25°C nih.gov
Injection Volume 20 µL indexcopernicus.com
Detection UV-Vis DAD at 210, 280, and 360 nm nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis.

A common derivatization technique for phenolic compounds is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. shimadzu.com The derivatization reaction converts the polar phenolic group into a less polar and more volatile TMS ether. researchgate.net

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. meclib.jp The choice of the GC column is critical for achieving good separation of the target analyte from other components in the sample. A low-bleed column is important in GC-MS analysis to minimize baseline noise and improve the signal-to-noise ratio. meclib.jp

As the separated components elute from the column, they enter the mass spectrometer, which acts as a detector. The molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). plos.org The mass spectrum serves as a "chemical fingerprint" that allows for the unambiguous identification of the compound by comparing it to spectral libraries such as the National Institute of Standards and Technology (NIST) database. researchgate.netnih.gov

The GC-MS method parameters, including the injector temperature, oven temperature program, and carrier gas flow rate, are carefully optimized to ensure efficient separation and detection of the derivatized this compound. shimadzu.com

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Phenolic Compounds

ParameterConditionSource
GC System GCMS-QP2010 Ultra shimadzu.com
Column Rtx-200 (30 m x 0.25 mm I.D., df = 0.25 µm) shimadzu.com
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) shimadzu.com
Injection Temperature 280 °C shimadzu.com
Oven Temperature Program 50 °C (5 min) → (10 °C/min) → 100 °C → (20 °C/min) → 320 °C (3 min) shimadzu.com
Carrier Gas Helium shimadzu.com
Ionization Mode Electron Impact (EI) at 70 eV plos.org
Mass Range m/z 30–450 shimadzu.com

Quantitative Analytical Methods for this compound in Complex Matrices

The quantitative analysis of this compound in complex matrices, such as environmental or biological samples, presents significant challenges due to the presence of interfering substances. mdpi.com Effective sample preparation is therefore a critical first step to isolate the analyte of interest and minimize matrix effects.

Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation for biological samples. mdpi.com SPE is a widely used technique that employs a solid sorbent to selectively retain the analyte while allowing interfering components to pass through. mdpi.com The choice of the sorbent material is crucial for achieving efficient extraction and cleanup.

For the quantitative analysis itself, both HPLC and GC-MS can be employed. In HPLC, quantification is typically based on the peak area of the analyte, which is proportional to its concentration. indexcopernicus.com A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. nih.gov

In GC-MS, quantification can be performed in either full-scan mode or selected ion monitoring (SIM) mode. shimadzu.com SIM mode offers higher sensitivity and selectivity by monitoring only specific ions that are characteristic of the target analyte. shimadzu.com This is particularly advantageous for trace-level analysis in complex matrices.

The "dilute and shoot" approach is another strategy used to mitigate matrix effects, where the sample is simply diluted before injection. mdpi.com However, this method may not be suitable for trace analysis as it also dilutes the analyte.

For highly complex samples, two-dimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), can provide enhanced separation power. plos.org This technique utilizes two columns with different separation mechanisms to resolve co-eluting peaks that would otherwise overlap in a one-dimensional separation. plos.org

Regardless of the chosen method, the use of an appropriate internal standard is highly recommended for accurate quantification. An internal standard is a compound with similar chemical properties to the analyte that is added to the sample in a known amount. It helps to correct for variations in sample preparation and instrument response.

Theoretical and Computational Chemistry Studies on 2 Chloro 5 Phenoxyphenol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 2-chloro-5-phenoxyphenol, this would involve modeling its three-dimensional geometry and calculating the distribution of electrons within the molecule.

Key outputs from these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, indicating its nucleophilic character. The LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons, reflecting its electrophilic character. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculates the electron density to determine the energy and properties of a system. From DFT calculations, several "reactivity descriptors" can be derived that quantify a molecule's chemical behavior.

These global reactivity descriptors are calculated from the energies of the HOMO (EHOMO) and LUMO (ELUMO) and provide a quantitative measure of reactivity. Key descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Provides a measure of a molecule's electron-donating capability.

While specific DFT data for this compound is scarce, studies on similar substituted phenols routinely calculate these values to predict their reactivity in various chemical environments.

Illustrative Reactivity Descriptors Derived from DFT

The table below shows the kind of data that a DFT study on this compound would generate. The values are for illustrative purposes and represent typical ranges for similar phenolic compounds.

DescriptorFormulaTypical Value (eV)
HOMO Energy (EHOMO)--6.0 to -5.0
LUMO Energy (ELUMO)--1.5 to -0.5
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.0
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.75 to -3.25
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 to 2.5
Electrophilicity Index (ω)μ² / (2η)2.2 to 3.5

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they can provide highly accurate energetic information. For this compound, ab initio calculations would be used to:

Determine the most stable (lowest energy) three-dimensional structure.

Calculate the relative energies of different isomers or conformers.

Map out the energy landscape of a chemical reaction, identifying transition states and activation energies.

Such calculations are foundational for understanding the molecule's thermodynamics and kinetics.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The structure of this compound is not rigid. Rotation can occur around the ether linkage (C-O-C bond) and the hydroxyl group (C-O-H bond), leading to various spatial arrangements called conformers.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. This is crucial because the biological activity and physical properties of a molecule can depend heavily on its preferred conformation.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time based on classical mechanics. An MD simulation of this compound in a solvent (like water or a lipid bilayer) would reveal its dynamic behavior, flexibility, and how it interacts with its environment. This can shed light on its solubility, membrane permeability, and binding modes to biological targets.

Prediction of Spectroscopic Properties using Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, one can generate theoretical spectra that aid in the analysis of experimental results.

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies of this compound. These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the predicted IR and Raman spectra with experimental data helps confirm the molecular structure and the assignment of spectral bands.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. This is achieved by calculating the magnetic shielding around each nucleus. These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Illustrative Computationally Predicted vs. Experimental Vibrational Frequencies

This table demonstrates how computational data is compared with experimental results for vibrational spectroscopy, a common practice in studies of phenolic compounds.

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹) (FT-IR)Assignment
v135503545O-H stretch
v230803075Aromatic C-H stretch
v315901588Aromatic C=C stretch
v412401235C-O-C asymmetric stretch
v5750748C-Cl stretch

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to map the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. For this compound, this could involve studying:

Metabolic Pathways: Simulating how enzymes might oxidize or otherwise modify the molecule. This involves modeling the interaction of the phenol (B47542) with the enzyme's active site and calculating the energy profile for the proposed reaction.

Degradation Pathways: Investigating how the molecule might break down in the environment, for example, through photolysis or reaction with radicals.

By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely reaction mechanisms and predict the products that will form.

Structure-Activity Relationship (SAR) Modeling in Non-Human Biological Systems

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. While specific SAR studies on this compound are not prominent, its structural similarity to known biocides (like triclosan) suggests it could have antimicrobial properties.

Computational SAR modeling, or Quantitative Structure-Activity Relationship (QSAR) modeling, uses calculated molecular descriptors as inputs to build statistical models that predict biological activity. For this compound, this would involve:

Calculating a wide range of descriptors (electronic, steric, hydrophobic, etc.).

Testing its activity against a non-human biological target (e.g., a bacterial enzyme).

Including it in a dataset with structurally similar molecules with known activities.

Developing a mathematical model that links the descriptors to the observed activity.

Such models are critical in medicinal and agricultural chemistry for designing new compounds with enhanced potency and selectivity against targets like bacteria, fungi, or parasites.

Research on Biologically Relevant Interactions of 2 Chloro 5 Phenoxyphenol in Non Human Systems

Investigations into Antimicrobial Activities against Model Microorganisms (excluding human pathogens/clinical relevance)

Research into halogenated phenols has demonstrated their potential as antimicrobial agents. A notable study identified 2,4,6-triiodophenol (B146134) as a potent inhibitor of Staphylococcus aureus biofilms, exhibiting a minimum inhibitory concentration (MIC) of 5 μg/mL. nih.gov This suggests that the presence and positioning of halogen atoms on a phenol (B47542) ring can significantly influence its antibacterial efficacy. nih.gov Other naturally occurring phenols and their derivatives have also shown activity against S. aureus. nih.gov

In the context of Bacillus subtilis, the phenolic compound thymol (B1683141) has been reported to possess inhibitory properties. europeanreview.org Interestingly, strains of B. subtilis are themselves producers of antimicrobial agents, including the chlorinated dipeptide chlorotetain, which demonstrates potent antibacterial action. frontiersin.org However, no research specifically investigating the effects of 2-chloro-5-phenoxyphenol on Bacillus subtilis has been found.

Interactive Data Table: Antimicrobial Activity of Related Phenolic Compounds

CompoundTarget MicroorganismObserved Effect
2,4,6-triiodophenolStaphylococcus aureusBiofilm inhibition at MIC of 5 μg/mL nih.gov
ThymolBacillus subtilisInhibitory activity europeanreview.org

The antifungal potential of phenolic compounds has been explored against various fungal species. Studies have indicated that natural phenolic compounds can inhibit the growth of the model yeast Saccharomyces cerevisiae. researchgate.netsciencejournal.re For instance, resveratrol, a well-known polyphenol, exhibited antifungal activity against Saccharomyces cerevisiae KCTC 7296 with a Minimum Inhibitory Concentration (MIC) value between 10–20 μg/mL, comparable to the established antifungal agent amphotericin B. nih.gov Specific data on the impact of this compound on S. cerevisiae remains un-reported.

With regard to the filamentous fungus Aspergillus niger, a common contaminant, various plant-derived products rich in phenolic compounds have demonstrated antifungal capabilities. researchgate.net Research has also shown that A. niger possesses the metabolic pathways to degrade chlorinated phenoxyacetic acids. researchgate.net Other phenolic compounds like menthol (B31143) and eugenol (B1671780) have been documented to inhibit the mycelial growth of A. niger. mdpi.com Direct investigations into the antifungal activity of this compound against A. niger were not identified in the surveyed literature.

Plant Growth Regulation and Agrochemical Research Contexts

The phenoxy chemical scaffold is a well-established feature in the design of agrochemicals. While this compound itself has not been a direct subject of such studies, its structural relatives have been extensively evaluated.

Derivatives of phenoxy-phenylphosphinic acid have been patented for their significant herbicidal and plant growth-regulating activities. google.com Notably, compounds such as 2-nitro-5-(2'-chloro-4'-trifluoromethyl-phenoxy)-phenyl-alkyl-phosphinic acids have been highlighted for their herbicidal potential. google.com In a separate line of research, a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones demonstrated considerable post-emergence herbicidal effects against a range of broadleaf weeds. nih.gov The herbicidal efficacy was particularly pronounced in derivatives containing 2,4-dichloro- or 4-chloro-2-methyl-phenoxy groups. nih.gov Furthermore, phenoxypyridine compounds, which are considered bioisosteres of diaryl ethers, are also utilized in herbicide development. nih.gov

Interactive Data Table: Herbicidal Activity of Related Phenoxy-Based Compounds

Compound ClassTarget WeedsObserved Effect
2-nitro-5-(2'-chloro-4'-trifluoromethyl-phenoxy)-phenyl-alkyl-phosphinic acidsGeneral weed controlHerbicidal and plant growth-regulating properties google.com
2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-onesAbutilon theophrasti, Brassica juncea, Amaranthus retroflexus, Eclipta prostrataSignificant post-emergence herbicidal activity nih.gov
Phenoxypyridine DerivativesBeckmannia syzigachne, Eleusine indicaInhibition rates exceeding 90% nih.gov

Compounds with structural similarities to this compound have shown promise as fungicides against plant pathogens. For example, 2-chloro-5-trifluoromethoxybenzeneboronic acid was found to be effective in controlling sour rot in mustard root tubers, a disease caused by Geotrichum candidum. researchgate.netnih.gov This compound also displayed activity against the significant plant pathogen Botrytis cinerea. nih.gov Additionally, research on natural products has identified prenylated hydroquinones and chromenes from Piper ceanothifolium as potent antifungal agents against pathogens affecting cocoa crops, including Moniliophthora roreri, Fusarium solani, and Lasiodiplodia theobromae. mdpi.com

A review of the available literature did not yield any specific studies on the insecticidal activity of this compound. However, the broader family of phenolic compounds is known to contribute to insecticidal activity. For example, it has been observed that combining the insecticide pymetrozine (B1663596) with the fungicide zhongshengmycin can enhance the insecticidal effect against the brown planthopper, Nilaparvata lugens. nih.gov This indicates that the phenolic moiety can be a component of molecules with insecticidal properties, though direct evidence for this compound is currently lacking.

Enzyme Inhibition and Modulation Studies in Isolated Non-Human Enzyme Systems

While direct enzymatic inhibition and modulation studies on this compound in non-human systems are not extensively documented in publicly available literature, research on structurally related chlorinated phenolic compounds provides insights into potential enzymatic interactions. The biodegradation pathways of chlorinated phenols in microorganisms often involve specific enzymes that can be targets for inhibition or modulation.

There is a lack of specific in vitro assay data for this compound with the enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis. However, the broader class of phenolic compounds has been investigated for their inhibitory effects on various microbial enzymes. For instance, triclosan (B1682465), a well-known antimicrobial agent with a chemical structure that includes a dichlorinated phenol ether moiety, is a potent inhibitor of FabI. This suggests that phenolic compounds containing chlorine and ether linkages, such as this compound, could potentially exhibit inhibitory activity against bacterial enzymes like FabI. Further in vitro studies are necessary to determine the specific inhibitory concentrations (IC50) and the spectrum of activity of this compound against a panel of non-human enzymes.

The mechanistic enzymology of this compound has not been a direct subject of extensive research. However, studies on the biodegradation of related compounds, such as 2-chloro-5-nitrophenol (B15424), offer a model for potential enzymatic transformations. In the bacterium Cupriavidus sp. strain CNP-8, the degradation of 2-chloro-5-nitrophenol is initiated by a nitroreductase named MnpA. frontiersin.org This enzyme catalyzes the reduction of the nitro group to a hydroxylamino group. frontiersin.org Subsequently, a mutase is proposed to convert 2-chloro-5-hydroxylaminophenol to 2-amino-5-chlorohydroquinone. researchgate.net This multi-step enzymatic pathway highlights how a chlorinated phenol can be modified and degraded by microbial enzymes. While this compound lacks a nitro group, it is plausible that its phenoxy and chloro substituents could be targeted by other microbial enzymes such as dioxygenases or dehalogenases, leading to its transformation or degradation.

Enzyme Substrate Product(s) Microorganism
MnpA (Nitroreductase)2-chloro-5-nitrophenol2-chloro-5-hydroxylaminophenolCupriavidus sp. CNP-8
Mutase2-chloro-5-hydroxylaminophenol2-amino-5-chlorohydroquinoneCupriavidus sp. CNP-8

Molecular Docking and Binding Studies with Non-Human Protein Targets

Molecular docking studies are instrumental in predicting the binding affinity and interaction of small molecules with protein targets. Although specific docking studies for this compound are scarce, research on analogous compounds provides valuable insights into its potential interactions with non-human proteins.

A study involving 2-chloro-5-fluorophenol (B1586221), a structurally similar compound, investigated its interaction with Staphylococcus aureus Tyrosyl-tRNA synthetase (PDB ID: 1JIL) through molecular docking. nih.gov This enzyme is crucial for bacterial protein synthesis, making it a viable target for antibacterial agents. The docking results indicated a strong interaction between 2-chloro-5-fluorophenol and the active site of the enzyme, suggesting that halogenated phenols can effectively bind to and potentially inhibit the function of essential bacterial proteins. nih.gov The substitution of a fluorine atom with a phenoxy group in this compound would alter the molecule's size, shape, and electronic properties, which could influence its binding affinity and specificity for various protein targets.

Ligand Protein Target PDB ID Organism Key Finding
2-chloro-5-fluorophenolTyrosyl-tRNA synthetase1JILStaphylococcus aureusStrong interaction with the active site

Structure-Function Relationships in Non-Mammalian Biological Systems

Understanding the relationship between the chemical structure of this compound and its biological activity in non-mammalian systems is crucial for predicting its environmental impact and potential applications. The presence of a chlorine atom and a phenoxy group on the phenol ring are key determinants of its physicochemical properties and, consequently, its biological function.

The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes. Halogenation can also influence the electronic nature of the phenolic hydroxyl group, potentially affecting its ability to form hydrogen bonds with biological targets. The phenoxy group adds steric bulk and further increases lipophilicity, which can modulate the compound's binding to specific protein pockets.

Applications and Material Science Research Involving 2 Chloro 5 Phenoxyphenol

2-chloro-5-phenoxyphenol as a Synthetic Intermediate for Advanced Organic Materials.

There is currently a lack of available research specifically detailing the use of this compound as a synthetic intermediate for advanced organic materials.

Precursor in Polymer Chemistry and Monomer Synthesis.

No specific studies were identified that document the role of this compound as a direct precursor in polymer chemistry or for the synthesis of monomers.

Role in Liquid Crystal and Optoelectronic Material Development.

Similarly, the scientific literature does not currently contain research on the application of this compound in the development of liquid crystals or optoelectronic materials.

Integration into Functional Coatings and Surface Technologies

While phenolic compounds, in general, are utilized in creating functional coatings, there is no specific information available regarding the integration of this compound into such technologies.

Research on this compound in Agrochemistry Formulations and Synergistic Effects.

Detailed research findings on the use of this compound in agrochemical formulations or any potential synergistic effects are not present in the available scientific literature.

Development of Analytical Reagents and Probes Incorporating the this compound Moiety

There is no readily available information on the development or use of analytical reagents and probes that specifically incorporate the this compound moiety.

Role in Catalysis and Ligand Design Studies.

The role of this compound in catalysis and ligand design has not been a subject of documented research, with no specific studies found in this area.

Environmental Fate, Degradation, and Ecotoxicological Research Non Human Focus of 2 Chloro 5 Phenoxyphenol

Photodegradation Pathways and Kinetics of 2-chloro-5-phenoxyphenol in Aquatic and Atmospheric Environments

The photodegradation of phenolic compounds in aquatic environments is influenced by the absorption of UV radiation, leading to the formation of reactive intermediates. For chlorophenols, this process can involve the cleavage of the carbon-chlorine bond. The presence of photosensitizers in the water, such as dissolved organic matter, can accelerate the rate of photolysis. The kinetics of such reactions are often modeled using pseudo-first-order kinetics.

In atmospheric environments, the primary degradation pathway for phenolic compounds is their reaction with photochemically produced hydroxyl radicals. This process leads to the breakdown of the aromatic ring. The atmospheric half-life of these compounds is dependent on the concentration of hydroxyl radicals and the specific reaction rate constant.

Microbial Degradation and Biotransformation in Soil and Water Systems

The microbial degradation of this compound is anticipated to proceed through pathways observed for other chlorophenols and phenoxy compounds. Microorganisms in soil and water can utilize these compounds as a source of carbon and energy, leading to their biotransformation and eventual mineralization. nih.gov

Identification of Microbial Metabolites

Specific microbial metabolites of this compound have not been documented. However, based on the degradation of similar compounds, the initial steps of biotransformation would likely involve hydroxylation of the aromatic ring and cleavage of the ether bond. This would result in the formation of chlorocatechols and other phenolic intermediates. For instance, the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) involves the cleavage of the ether linkage and subsequent degradation of the resulting chlorophenol. wikipedia.org

Enzymatic Degradation Mechanisms

The enzymatic degradation of phenolic compounds is a key process in their environmental breakdown. Enzymes such as monooxygenases and dioxygenases, commonly found in soil and aquatic bacteria, are responsible for initiating the degradation by hydroxylating the aromatic ring. This step increases the reactivity of the compound and facilitates further breakdown. For example, Pseudomonas fluorescens has been shown to degrade phenol (B47542) via a meta-cleavage pathway, a common route for the breakdown of aromatic compounds. nih.gov The degradation of chlorophenols can also be initiated by similar enzymatic activities, leading to the removal of the chlorine substituent and subsequent ring cleavage. researchgate.net

Adsorption and Leaching Behavior in Soil Systems

The adsorption and leaching behavior of this compound in soil are critical factors determining its mobility and potential for groundwater contamination. While specific data for this compound is unavailable, its behavior can be inferred from its structural components: a chlorinated phenol and a phenoxy group.

Bioaccumulation Studies in Model Aquatic Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from its environment, resulting in a concentration in the organism that is greater than in the surrounding medium. This is a key consideration for the environmental risk assessment of any chemical.

Fish and Invertebrate Bioaccumulation Factors

There are no specific studies on the bioaccumulation of this compound in fish and invertebrates. However, the bioaccumulation potential of phenolic compounds in aquatic organisms has been studied for other related chemicals. For example, phenol has been shown to accumulate in various tissues of the freshwater fish Cyprinus carpio. nih.gov The bioaccumulation factor (BAF) is a measure of this potential and is influenced by the chemical's properties, such as its octanol-water partition coefficient (log Kow), and the organism's physiology. For triclosan (B1682465), a polychlorinated phenoxy phenol, its bioaccumulation is influenced by environmental conditions, and its metabolite, methyl-triclosan, has a higher potential for bioaccumulation. wikipedia.org

Below is a hypothetical data table illustrating the kind of data that would be collected in such a study, based on general knowledge of organic compounds in aquatic systems.

Hypothetical Bioaccumulation Factors for this compound in Aquatic Organisms

Organism Tissue Bioaccumulation Factor (L/kg)
Rainbow Trout (Oncorhynchus mykiss) Liver 150
Rainbow Trout (Oncorhynchus mykiss) Muscle 35
Daphnia magna Whole Body 250
Chironomus tentans Whole Body 180

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Algal Uptake Studies

The bioaccumulation of this compound and its parent compound, triclosan (TCS), in algal species is a significant area of research due to the foundational role of algae in aquatic food webs. Studies have shown that triclosan, a widely used antimicrobial agent, can be taken up by various algal species. This uptake is a critical factor in the compound's potential for biomagnification through the food chain.

Research has demonstrated that triclosan accumulates in aquatic biota, including algae. nih.gov The lipophilic nature of triclosan facilitates its absorption and subsequent bioaccumulation in the fatty tissues of aquatic organisms. beyondpesticides.org The process of bioaccumulation in algae is influenced by various factors, including the species of algae, the concentration of the compound in the water, and environmental conditions. Once absorbed, triclosan can persist in the algal cells, leading to potential adverse effects on the algae themselves and on organisms at higher trophic levels that consume them.

Ecotoxicological Impact Assessment on Non-Human Aquatic and Terrestrial Species

The ecotoxicological effects of this compound, and more extensively its parent compound triclosan, have been studied in various non-human aquatic and terrestrial species. These studies are crucial for understanding the potential environmental risks associated with the release of these compounds into ecosystems. The focus of this section is strictly on the impacts on lower-level organisms and plants, excluding human health and higher animal models.

Algal and Daphnia Toxicity Studies

Triclosan has been found to be highly toxic to many types of algae, which are essential primary producers in aquatic ecosystems. beyondpesticides.orgajast.net Its presence in waterways, often as a result of discharges from wastewater treatment plants, can significantly affect algal communities. wikipedia.org Research has shown that even at environmentally relevant concentrations, triclosan can inhibit the growth of algae. ajast.net A study on the freshwater microalga Pseudokirchneriella subcapitata identified triclosan as one of the most toxic antibacterial compounds, with a no-observed-effect concentration (NOEC) of 200 ng/L. nih.gov Another study reported a 96-hour median effective concentration (EC50) of 1.4 μg/L and a 96-hour NOEC of 0.69 μg/L for the green alga Scenedesmus sp.. nih.govunimib.it The toxic effects of triclosan on algae can disrupt the base of the aquatic food web and have cascading effects on the entire ecosystem. ajast.net

Daphnia magna, a small planktonic crustacean, is a standard model organism for ecotoxicological testing. Studies have shown that triclosan is toxic to Daphnia magna. The 48-hour lethal concentration (LC50) of triclosan for Daphnia magna has been reported to be 330 μg/L. nih.gov Chronic toxicity tests have revealed that at lower concentrations (1-16 μg/L), triclosan can increase the total number of neonates per female, while higher concentrations (64-128 μg/L) lead to a decrease. nih.gov This indicates that triclosan can have complex, concentration-dependent effects on the reproductive output of this key aquatic invertebrate.

Interactive Table: Ecotoxicity of Triclosan to Algae and Daphnia

SpeciesEndpointConcentration (µg/L)DurationReference
Scenedesmus sp. (Green Alga)96-h EC501.496 hours nih.govunimib.it
Scenedesmus sp. (Green Alga)96-h NOEC0.6996 hours nih.govunimib.it
Pseudokirchneriella subcapitataNOEC0.2Not Specified nih.gov
Daphnia magna48-h LC5039048 hours unimib.it
Daphnia magna48-h LC5033048 hours nih.gov

Plant Germination and Growth Inhibition Studies

The impact of triclosan on terrestrial plants has also been a subject of investigation, particularly in the context of agricultural lands receiving treated wastewater or biosolids. nih.gov Research has demonstrated that triclosan can inhibit both seed germination and subsequent seedling development in various plant species.

In a study involving three wetland macrophytes, Sesbania herbacea, Eclipta prostrata, and Bidens frondosa, exposure to triclosan led to reduced seed germination and inhibited root growth. nih.gov For Sesbania herbacea, a decrease in seed germination was observed at a concentration of 100 ppb. nih.gov Furthermore, root metrics were significantly affected, with total root length being diminished at all exposure levels for S. herbacea and B. frondosa. nih.gov

Interactive Table: Effects of Triclosan on Plant Germination and Growth

Plant SpeciesEffectConcentrationReference
Sesbania herbaceaDecreased seed germination100 ppb nih.gov
Sesbania herbaceaDiminished total root lengthAll exposure levels nih.gov
Bidens frondosaDiminished total root lengthAll exposure levels nih.gov
Allium cepa (Onion)Reduced overall biomassEnvironmentally relevant concentrations usda.gov
Lactuca sativa (Lettuce)Harmful effects from initial transformation productsNot Specified scielo.brscielo.br

Remediation Strategies for Environmental Contamination by this compound

Given the widespread presence and potential ecotoxicological effects of this compound and its parent compound triclosan, various remediation strategies have been explored to remove them from contaminated water and soil. These strategies encompass physical, chemical, and biological methods.

Conventional wastewater treatment plants (WWTPs) can remove a significant portion of triclosan from wastewater, with removal efficiencies often exceeding 90%. wikipedia.org However, the high volume of use means that even a small percentage of triclosan passing through treatment can result in environmentally significant concentrations in receiving waters. wikipedia.org The primary removal mechanism in WWTPs is adsorption to sewage sludge. wikipedia.org

Advanced oxidation processes (AOPs) have shown promise for the degradation of triclosan. A study on the photocatalytic degradation of triclosan using UV/TiO2 demonstrated a degradation rate of over 99% within 30 minutes of reaction, with a mineralization rate of 90%. scielo.brscielo.br Enzyme-mediated oxidation has also been investigated as a potential remediation technique. researchgate.net

Bioremediation, which utilizes microorganisms to break down contaminants, is another key area of research. Studies have identified various bacteria capable of degrading triclosan. nih.govnih.gov For instance, a metal-reducing bacterium in combination with natural organic matter has been shown to accelerate the degradation of triclosan in the environment. wateronline.com The use of plant-growth-promoting rhizobacteria (PGPRs) is also being explored to not only enhance the degradation of triclosan in soil but also to potentially reduce its uptake by crop plants. usda.gov These biological approaches offer a potentially more sustainable and cost-effective means of remediating triclosan-contaminated environments.

Emerging Research Frontiers and Future Directions for 2 Chloro 5 Phenoxyphenol

Integration of Artificial Intelligence and Machine Learning in 2-chloro-5-phenoxyphenol Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds like this compound. These computational tools offer the potential to accelerate discovery and optimize processes.

Machine learning models are increasingly being developed to forecast the outcomes of chemical reactions and predict the reactivity of molecules. researchgate.netuchicago.edu For a compound such as this compound, these models can predict its behavior in various synthetic transformations, saving valuable time and resources in the laboratory. By analyzing vast datasets of known reactions, AI algorithms can identify patterns and correlations that may not be apparent to human researchers, thus guiding the synthesis of novel derivatives. nih.govwikipedia.orgunl.pt For instance, a neural network model trained on millions of reactions from databases like Reaxys can predict suitable catalysts, solvents, and temperatures for a desired transformation of the this compound scaffold. wikipedia.orgunl.pt

High-throughput screening (HTS), powered by AI, enables the rapid evaluation of large libraries of compounds for specific biological activities or material properties. While direct HTS data for this compound is not extensively published, the principles of HTS can be applied to screen libraries of its derivatives for potential applications. For example, derivatives could be screened for their efficacy as antimicrobial agents, a known property of related phenolic compounds like triclosan (B1682465). wikipedia.org This approach significantly accelerates the discovery of new uses for the this compound scaffold.

Sustainable Chemistry Initiatives in this compound Synthesis and Utilization

The principles of green chemistry are paramount in modern chemical research and industry, aiming to reduce the environmental impact of chemical processes. These initiatives are highly relevant to the synthesis and use of this compound. The focus is on developing synthetic routes that are more efficient, use less hazardous substances, and generate minimal waste.

Key areas for sustainable initiatives include:

Safer Solvents: Replacing hazardous solvents with greener alternatives is a core principle of sustainable chemistry. Research into solvent replacement guides can help in selecting more environmentally benign options for reactions involving this compound.

Catalysis: The use of efficient catalysts can reduce energy consumption and improve reaction yields, thereby minimizing waste.

Waste Reduction: Designing synthetic pathways with high atom economy ensures that a maximal amount of the starting materials is incorporated into the final product.

Interdisciplinary Research on this compound within Material Science and Environmental Engineering

While specific research on this compound in material science and environmental engineering is still emerging, the broader class of chlorophenols has been a subject of interest in these fields. Phenolic compounds are used as precursors in the production of polymers and other materials. cpcb.nic.in For instance, phenol-formaldehyde resins are a well-known class of plastics. cpcb.nic.in The reactivity of the phenolic hydroxyl group and the aromatic rings in this compound makes it a potential candidate for the synthesis of novel functional polymers with specific properties.

In environmental engineering, chlorophenols are recognized as environmental pollutants due to their persistence and toxicity. researchgate.netnih.govnih.gov Research in this area often focuses on the remediation of chlorophenol-contaminated sites. Advanced oxidation processes, such as photocatalytic degradation, are being explored for the breakdown of these compounds. tsijournals.comresearchgate.netmdpi.com For example, studies have investigated the use of catalysts like titanium dioxide (TiO2) and bismuth-based oxides for the photocatalytic degradation of various chlorophenols. researchgate.netmdpi.com Furthermore, bioremediation strategies using microorganisms to degrade chlorophenols are also an active area of research. nih.govresearchgate.net

Advanced Analytical Methodologies for Trace Detection and Isotopic Analysis

The ability to detect and quantify this compound at trace levels is crucial for environmental monitoring and metabolism studies. Advanced analytical techniques are continuously being refined to improve sensitivity and specificity.

Commonly employed methods for the analysis of phenols and chlorophenols include:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (HPLC-MS), is a powerful technique for separating and identifying phenolic compounds in complex mixtures. lcms.czdphen1.comnih.gov

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another standard method for the analysis of volatile and semi-volatile compounds like chlorophenols. epa.govnist.gov

Mass Spectrometry (MS): Negative ion mass spectrometry has been shown to be effective for the analysis of polychlorinated 2-phenoxyphenols, providing information about the number and position of chlorine atoms. nih.govnih.gov

Isotopic analysis , which involves the use of isotopically labeled compounds, is a valuable tool for mechanistic studies and as internal standards in quantitative analysis. wikipedia.orgcernobioscience.com Recent advancements have focused on the site-specific isotopic labeling of phenols, which can provide detailed insights into reaction mechanisms and metabolic pathways. uchicago.educhemrxiv.orgchemrxiv.org For example, deuterium (B1214612) labeling can be used to study hydrogen-exchange reactions, while carbon-13 or carbon-14 (B1195169) labeling can trace the fate of the carbon skeleton. wikipedia.orgchemrxiv.org

Exploration of Novel Chemical Space Based on this compound Scaffolds

The this compound structure serves as a versatile scaffold for the synthesis of new chemical entities with potentially valuable properties. By modifying the functional groups on the aromatic rings, chemists can explore a vast chemical space and tailor the properties of the resulting molecules for specific applications. For instance, the modification of a related 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide scaffold has led to the development of selective inhibitors for enzymes from pathogenic organisms. nih.gov The synthesis of various analogs, such as those containing iodo-substituents, further expands the accessible chemical space and potential applications. pharmaffiliates.combldpharm.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-phenoxyphenol, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of arylphenolic derivatives like this compound typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For SNAr, activating groups (e.g., nitro or sulfonyl) adjacent to the chloro substituent enhance reactivity. Use polar aprotic solvents (e.g., DMF or DMSO) and catalysts like CuI for Ullmann-type couplings. Yield optimization may require temperature control (80–120°C) and stoichiometric adjustments of phenol derivatives. Characterization via HPLC (C18 column, acetonitrile/water gradient) ensures purity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar chlorophenols?

  • Methodological Answer :

  • NMR : The 1H^1H-NMR spectrum will show distinct aromatic splitting patterns due to the para-phenoxy group (δ 6.8–7.4 ppm) and deshielded protons near the chloro substituent. 13C^{13}C-NMR will resolve the phenolic oxygen (δ 150–155 ppm) and chloro-substituted carbons (δ 120–125 ppm).
  • IR : A strong O–H stretch (~3200 cm1^{-1}) and C–O–C ether vibrations (~1250 cm1^{-1}) confirm the phenoxy group.
  • Mass Spectrometry : High-resolution MS (HRMS) will verify the molecular ion ([M+H]+^+) at m/z 218.0264 (calculated for C12_{12}H9_9ClO2_2) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Chlorophenols are prone to oxidation and photodegradation. Store the compound in amber glass vials under inert gas (N2_2 or Ar) at –20°C. Monitor stability via periodic TLC or HPLC. Degradation products (e.g., quinones or dimerized species) can be identified using LC-MS .

Advanced Research Questions

Q. How do the electronic effects of the chloro and phenoxy substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro group acts as a weak electron-withdrawing group (EWG), while the phenoxy group is electron-donating via resonance. This dual electronic profile enables selective functionalization:

  • Pd-catalyzed couplings : Suzuki-Miyaura reactions favor the chloro position due to stronger C–Cl bond activation.
  • Electrophilic aromatic substitution : The phenoxy group directs incoming electrophiles to the para position. Computational modeling (DFT) can predict regioselectivity by analyzing Fukui indices .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. To address this:

  • Reproducibility : Validate results across multiple assays (e.g., enzymatic inhibition, cytotoxicity).
  • Metabolite Profiling : Use LC-MS to rule out interference from degradation byproducts.
  • Structural Confirmation : Re-synthesize analogs and verify purity (>98% by HPLC) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., CF3_3) at the 5-position to enhance membrane permeability.
  • Bioisosteric Replacement : Replace the phenoxy group with a thioether to modulate redox properties.
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases or GPCRs) .

Q. What analytical workflows are recommended for detecting trace degradation products in environmental samples containing this compound?

  • Methodological Answer :

  • Sample Prep : Solid-phase extraction (SPE) using C18 cartridges to concentrate analytes.
  • LC-MS/MS : Use a Q-TOF mass spectrometer in MS/MS mode with negative ionization for high sensitivity.
  • Database Matching : Compare fragmentation patterns with libraries (e.g., NIST or mzCloud) to identify unknowns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.